(5Z)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
Description
(5Z)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and is substituted with a benzylidene group and a nitrobenzyl group, enhancing its chemical reactivity and potential utility.
Properties
IUPAC Name |
(5Z)-5-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-15-11-18(23-9-2-3-10-23)8-7-17(15)13-20-21(26)24(22(27)30-20)14-16-5-4-6-19(12-16)25(28)29/h4-8,11-13H,2-3,9-10,14H2,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZGTOSGPPHLHM-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)N(C(=O)S3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCCC2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process. The key steps include:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with an appropriate aldehyde.
Substitution with Pyrrolidine and Nitrobenzyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the thiazolidine-2,4-dione core is treated with the corresponding halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and benzylidene moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylidene and nitrobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products may include oxidized derivatives of the pyrrolidine and benzylidene groups.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Substituted derivatives at the benzylidene and nitrobenzyl positions.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for its anti-inflammatory and anti-cancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes and receptors. The thiazolidine-2,4-dione core is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression involved in glucose and lipid metabolism. The nitrobenzyl group may also contribute to its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their anti-diabetic properties.
Benzylidene Derivatives: Compounds with benzylidene groups are often used in the synthesis of pharmaceuticals and dyes.
Nitrobenzyl Compounds: These compounds are known for their use in the synthesis of explosives and pharmaceuticals.
Uniqueness
The uniqueness of (5Z)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
